4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one
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Overview
Description
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one is a synthetic organic compound that has captured the interest of chemists and researchers due to its unique structure and potential applications. With a pyrimidin-2(1H)-one core substituted with methyl and thio groups, as well as a 3,4-dihydroquinolin-1(2H)-yl moiety, this compound offers interesting reactivity and functionality for various chemical processes and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. A common synthetic route involves the initial preparation of the pyrimidin-2(1H)-one core, followed by the introduction of the 3,4-dihydroquinolin-1(2H)-yl group. The key steps generally include:
Preparation of 5-methylpyrimidin-2(1H)-one: : This often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the thio group: : This is typically done through a thiolation reaction using thiourea or a related reagent.
Attachment of the 3,4-dihydroquinolin-1(2H)-yl moiety: : This step usually involves a nucleophilic substitution or similar reaction to connect the quinoline derivative to the main pyrimidin-2(1H)-one structure.
Industrial Production Methods
For industrial-scale production, the process may be streamlined to improve yield and reduce costs. This often involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to accelerate the reactions. The scalability of each step is considered, ensuring that the synthesis can be carried out efficiently in large batches.
Chemical Reactions Analysis
Types of Reactions
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation Reagents: : Common reagents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reagents: : Typical reagents are sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.
Substitution Reagents: : Suitable reagents depend on the specific substitution desired but can include halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. common products include modified pyrimidine derivatives with new functional groups or altered substituent patterns.
Scientific Research Applications
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one is utilized in several research areas:
Chemistry: : It serves as a versatile intermediate for synthesizing more complex organic compounds.
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Research explores its potential as a therapeutic agent, particularly in drug design and development.
Industry: : It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact targets and pathways depend on the specific application being investigated.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one stands out due to its unique combination of functional groups. This uniqueness can impart distinct reactivity and biological activity, making it a valuable compound for research and development.
Similar Compounds
2-(3,4-dihydroquinolin-1(2H)-yl)-5-methylpyrimidin-4(3H)-one
4-((2-(quinolin-1-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
This detailed exploration of this compound should give you a comprehensive understanding of this intriguing compound and its wide-ranging applications.
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-17-16(21)18-15(11)22-10-14(20)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLFJYXRXHBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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